molecular formula C18H17ClN2O2 B11191384 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11191384
M. Wt: 328.8 g/mol
InChI Key: GJGAZQGPVDGVKB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with a methoxy group and a chlorine atom.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

Biological Activity

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound notable for its complex structure, which includes a chloro substituent on a benzamide backbone and an ethyl chain linked to a methoxy-substituted indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

  • Molecular Formula : C18H17ClN2O2
  • Molecular Weight : Approximately 365.8 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit significant biological activities through interactions with various receptors, particularly serotonin receptors. These interactions are crucial for mood regulation and may also play a role in sleep modulation. Additionally, preliminary studies suggest that this compound may possess anticancer properties, with some derivatives showing effectiveness against various cancer cell lines.

Neuropharmacological Effects

The compound has been studied for its potential effects on dopamine receptors, particularly the D3 dopamine receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are essential for receptor-mediated signaling pathways. The following table summarizes the receptor activity of related compounds:

Compound IDD3R Agonist Activity (EC50, nM)D2R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

Anticancer Properties

Studies have highlighted the potential anticancer activity of this compound. Its structural analogs have demonstrated effectiveness against various cancer cell lines. For instance:

  • Osimertinib Mesylate : Contains an indole moiety and is specifically indicated for non-small cell lung cancer treatment.
  • N-[2-(5-Bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide : Exhibited potent anticancer activity against gastric cancer cells.

Case Studies and Experimental Findings

Recent experimental studies have focused on the compound's ability to inhibit cancer cell proliferation and induce apoptosis. For example:

  • In vitro Studies : Cell viability assays revealed that treatment with varying concentrations of this compound resulted in significant reductions in the proliferation of specific cancer cell lines.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-5-6-16-13(11-21-17(16)10-15)7-8-20-18(22)12-3-2-4-14(19)9-12/h2-6,9-11,21H,7-8H2,1H3,(H,20,22)

InChI Key

GJGAZQGPVDGVKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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